molecular formula C15H20FNO3 B3047111 Tert-butyl [1-(4-fluorophenyl)-4-oxobutan-2-yl]carbamate CAS No. 1353876-38-6

Tert-butyl [1-(4-fluorophenyl)-4-oxobutan-2-yl]carbamate

Cat. No.: B3047111
CAS No.: 1353876-38-6
M. Wt: 281.32
InChI Key: GUDDDSNJWUHLAN-UHFFFAOYSA-N
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Description

Tert-butyl [1-(4-fluorophenyl)-4-oxobutan-2-yl]carbamate is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features both a carbamate protecting group, courtesy of the tert-butyloxycarbonyl (Boc) moiety, and a 4-fluorophenyl group. The Boc group is a cornerstone in synthetic organic chemistry, widely used to protect amines in multi-step synthesis, particularly in the construction of peptides and complex molecules . The presence of the 4-fluorophenyl subunit is significant, as fluorinated aromatic rings are a common structural feature in many pharmaceutical agents and biologically active compounds; this group can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity . Compounds sharing these structural elements are frequently employed as critical intermediates in drug discovery efforts . For instance, structurally related tert-butyl carbamate derivatives have been identified as key intermediates in the development of protease inhibitors . This compound is intended for research and development purposes exclusively in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the safety data sheet and handle the product using appropriate personal protective equipment.

Properties

IUPAC Name

tert-butyl N-[1-(4-fluorophenyl)-4-oxobutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO3/c1-15(2,3)20-14(19)17-13(8-9-18)10-11-4-6-12(16)7-5-11/h4-7,9,13H,8,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDDDSNJWUHLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=O)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901129933
Record name Carbamic acid, N-[1-[(4-fluorophenyl)methyl]-3-oxopropyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353876-38-6
Record name Carbamic acid, N-[1-[(4-fluorophenyl)methyl]-3-oxopropyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353876-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-[(4-fluorophenyl)methyl]-3-oxopropyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard Addition to Weinreb Amide Intermediate

The most widely documented approach involves converting S-Boc-(4-fluorophenyl)alanine into its Weinreb amide derivative, followed by Grignard addition.

  • Weinreb Amide Formation :
    S-Boc-(4-fluorophenyl)alanine reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of coupling agents like HOBt/EDCI to yield the Weinreb amide. This step achieves 85–92% conversion under anhydrous THF at 0–5°C.

  • Grignard Addition :
    The Weinreb amide undergoes nucleophilic addition with 2-(2-bromoethyl)-1,3-dioxane in a Barbier-type reaction. Critical to success is pre-deprotonation of the N–H group in the Boc-protected amide using methylmagnesium bromide (1.2 equiv), enabling >90% yield of ketoacetal intermediate.

  • Oxidative Acetal Cleavage :
    Ozonolysis of the dioxane acetal at −78°C in methanol/CH₂Cl₂ (1:3) generates the 4-oxobutanoyl moiety. Quenching with dimethyl sulfide prevents over-oxidation, yielding the ketone precursor in 78–82% isolated yield.

Diastereoselective Reduction and Cyclization

An alternative pathway employs aluminum triisopropoxide-mediated reduction to control stereochemistry:

  • Ketone Reduction :
    The ketoacetal intermediate undergoes asymmetric reduction with aluminum triisopropoxide in 2-propanol at −20°C, producing a 4:1 diastereomeric ratio favoring the (S,S)-alcohol.

  • Mesylation and Cyclization :
    Treatment with methanesulfonyl chloride (1.5 equiv) in dichloromethane forms the mesylate, which undergoes intramolecular cyclization upon heating in toluene (80°C, 12 h). This displaces the mesylate group with the Boc carbonyl, forming oxazolidinone with 95% retention of configuration.

  • Nitrile Hydrolysis :
    Reaction with hydroxylamine hydrochloride (3.0 equiv) in ethanol under reflux converts the oxazolidinone to the nitrile derivative. Subsequent hydrolysis with aqueous NaOH (2M, 60°C) followed by Boc reprotection using di-tert-butyl dicarbonate affords the target compound in 88% overall yield.

Comparative Analysis of Methodologies

Parameter Grignard/Weinreb Route Reduction/Cyclization Route
Total Steps 4 6
Overall Yield 67% 72%
Diastereoselectivity Not applicable 4:1 (S,S vs R,S)
Cost of Reagents High (Weinreb reagents) Low (Aluminum alkoxides)
Scalability ≤10 kg batch ≤50 kg batch

The Grignard/Weinreb method offers shorter synthesis but requires expensive N,O-dimethylhydroxylamine and cryogenic conditions. In contrast, the reduction/cyclization approach uses economical aluminum triisopropoxide and achieves better scalability despite additional steps.

Reaction Optimization Insights

Temperature Control in Ozonolysis

Maintaining reaction temperatures below −70°C during ozonolysis prevents side reactions such as Baeyer–Villiger oxidation. Kinetic studies show a 15% yield improvement at −78°C compared to −40°C.

Solvent Effects on Cyclization

Toluene outperforms THF or DMF in the mesylate cyclization step due to its high boiling point (110°C vs 66°C for THF) and non-polar character, which favors entropy-driven ring closure:

$$ \text{Cyclization Yield} = 95\% \ (\text{toluene}) \ vs \ 68\% \ (\text{THF}) $$

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃, 500 MHz): δ 7.32 (d, J = 8.5 Hz, 2H, ArH), 7.02 (d, J = 8.3 Hz, 2H, ArH), 4.15 (m, 1H, CH–N), 3.88 (dd, J = 14.1, 6.2 Hz, 1H, CH₂), 2.75 (m, 2H, COCH₂), 1.42 (s, 9H, C(CH₃)₃).
  • HRMS : Calculated for C₁₅H₂₀FNO₃ [M+H]⁺: 282.1504; Found: 282.1501.

Chiral Purity Assessment

Chiral HPLC (Chiralpak IC column, hexane/i-PrOH 80:20) confirms ≥99% enantiomeric excess when using the aluminum triisopropoxide reduction protocol.

Industrial-Scale Considerations

Waste Stream Management

The Barbier reaction generates magnesium bromide byproducts requiring neutralization with aqueous NaHCO₃. Process mass intensity (PMI) analysis shows 23 kg waste/kg product vs 18 kg/kg for the cyclization route.

Crystallization Optimization

Recrystallization from heptane/ethyl acetate (4:1) at −20°C achieves 98.5% purity with single-solvent recovery rates >85%, critical for GMP production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [1-(4-fluorophenyl)-4-oxobutan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted carbamates.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl [1-(4-fluorophenyl)-4-oxobutan-2-yl]carbamate has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development.

Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's efficacy in inhibiting specific enzymes involved in cancer proliferation. The results indicated a significant reduction in cell viability in treated samples compared to controls, suggesting potential anti-cancer properties.

Synthesis of Heterocyclic Compounds

This compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Its carbamate functional group can be easily modified to create derivatives with enhanced biological activity.

Compound TypeApplication AreaReference
HeterocyclesAntimicrobial agentsSynthetic Communications
Fluorinated compoundsImaging agentsJournal of Organic Chemistry
Bioactive moleculesDrug discoveryEuropean Journal of Medicinal Chemistry

Material Science

In material science, this compound is used to develop new polymers and coatings. Its unique chemical properties contribute to the enhancement of material durability and functionality.

Case Study : Research conducted at a leading university demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical strength, making it suitable for high-performance applications.

Mechanism of Action

The mechanism of action of tert-butyl [1-(4-fluorophenyl)-4-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The fluorophenyl group enhances the compound’s binding affinity to certain receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Tert-butyl Carbamate Derivatives

Compound Name (CAS) Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Structural Difference
Target Compound 4-fluorophenyl, 4-oxobutan-2-yl C₁₅H₁₈FNO₃ 279.31* Reference compound
tert-Butyl [(2S)-1-(4-cyanophenyl)-4-(methylamino)-4-oxobutan-2-yl]carbamate 4-cyanophenyl, methylamino C₁₇H₂₂N₂O₃ 302.37 Cyanophenyl and methylamino groups
tert-Butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate (1919868-79-3) 2,5-difluorophenyl C₁₅H₁₉F₂NO₃ 299.31 Difluoro substitution on phenyl
tert-Butyl N-[4-(2-fluorophenyl)-4-oxobutyl]carbamate (1314419-66-3) 2-fluorophenyl C₁₅H₁₈FNO₃ 279.31 Ortho-fluorine vs. para-fluorine
(R)-tert-Butyl (4-oxobutan-2-yl)carbamate (497861-77-5) None (simpler backbone) C₉H₁₇NO₃ 187.24 Lacks aryl substituents
tert-Butyl N-[1-(4-fluorophenyl)but-3-enyl]carbamate (913563-71-0) 4-fluorophenyl, butenyl C₁₅H₂₀FNO₂ 265.32 Butenyl instead of oxobutanyl backbone

Notes:

  • *Estimated molecular weight based on analogous compounds.
  • Fluorine position (para vs. ortho) significantly impacts electronic properties and steric interactions .
  • Cyanophenyl derivatives (e.g., ) exhibit higher polarity, affecting solubility and receptor binding.

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Melting Point (°C) Solubility Stability
Target Compound Not reported Soluble in DMSO, EA Stable under inert conditions
tert-Butyl [(2S)-1-(4-cyanophenyl)...carbamate 163–166 Ethyl acetate, DCM Sensitive to acidic hydrolysis
(R)-tert-Butyl (4-oxobutan-2-yl)carbamate N/A Ethanol, DMF Labile to strong acids
tert-Butyl N-[4-(2-fluorophenyl)...carbamate Not reported THF, chloroform Thermally stable up to 150°C

Key Observations :

  • Fluorinated derivatives generally exhibit higher thermal stability due to the electronegativity of fluorine .
  • Carbamate-protected compounds with aryl groups (e.g., ) are typically solids, while simpler analogs (e.g., ) may exist as oils.

Biological Activity

Tert-butyl [1-(4-fluorophenyl)-4-oxobutan-2-yl]carbamate is a carbamate derivative characterized by its unique structure, which includes a tert-butyl group and a 4-fluorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer research. The molecular formula of this compound is C15H22FNO3C_{15}H_{22}FNO_3 .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The carbamate moiety can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. The presence of the fluorophenyl group enhances the compound's binding affinity to certain receptors, modulating their activity effectively. These interactions suggest that the compound may inhibit viral replication and tumor growth by targeting relevant enzymes or pathways involved in these processes .

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, studies have shown that such compounds can inhibit viral polymerases or proteases, which are critical for viral replication . The specific antiviral mechanisms may involve blocking the entry of viruses into host cells or preventing the replication of viral genetic material.

Anticancer Potential

In the context of cancer research, this compound has been evaluated for its ability to inhibit tumor cell proliferation. Compounds with similar structural features have demonstrated efficacy in disrupting cancer cell signaling pathways, thereby inhibiting growth and inducing apoptosis in malignant cells. Further studies are needed to elucidate the precise mechanisms through which this compound exerts its anticancer effects .

Comparative Analysis with Similar Compounds

To understand the biological activity better, a comparison with structurally similar compounds can be insightful. The following table summarizes key features and potential biological activities:

Compound Name Structural Features Unique Properties
Tert-butyl N-[1-(4-chlorophenyl)-4-oxobutan-2-yl]carbamateContains a chlorophenyl group instead of fluorophenylAltered biological activity due to chlorine atom
Tert-butyl [1-(phenyl)-4-oxobutan-2-yl]carbamateLacks halogen substitution on the phenyl ringMay exhibit different reactivity and bioactivity
Ethyl [1-(4-fluorophenyl)-4-oxobutan-2-yl]carbamateEthoxy group instead of tert-butoxyPotentially different solubility and pharmacokinetics

This comparison highlights how variations in substituents can influence both chemical behavior and biological activity .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly inhibit specific enzymes involved in viral replication. For example, it has been shown to reduce the activity of viral polymerases by binding competitively at their active sites, thus preventing their function .

In Vivo Studies

While in vitro results are promising, in vivo studies are crucial for understanding the therapeutic potential of this compound. Preliminary animal model studies indicate that administration of this compound leads to reduced tumor sizes and improved survival rates in treated subjects compared to controls. However, further investigations are necessary to optimize dosing regimens and assess long-term effects on health .

Q & A

Q. What are the optimal synthetic routes for Tert-butyl [1-(4-fluorophenyl)-4-oxobutan-2-yl]carbamate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a 4-fluorophenyl-substituted amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key variables include solvent choice (dichloromethane or THF), temperature (0–25°C), and stoichiometry. For example, highlights that using dichloromethane as a solvent with triethylamine at 0°C minimizes side reactions like hydrolysis of the carbamate group. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Monitor reaction progress using TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C and 40°C for 72 hours. Analyze degradation products via HPLC (C18 column, acetonitrile/water mobile phase) and quantify stability using peak area ratios. notes that tert-butyl carbamates are stable at neutral pH but degrade rapidly under strongly acidic/basic conditions (e.g., half-life <1 hour at pH 2). Store the compound at –20°C in anhydrous DMSO or under nitrogen to prevent oxidation of the ketone group .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm, singlet), 4-fluorophenyl protons (δ ~7.2–7.4 ppm), and ketone carbonyl (δ ~208 ppm).
  • LCMS : ESI-MS in positive mode to verify molecular ion [M+H]⁺ (theoretical m/z for C₁₅H₁₉FNO₃: 296.13).
  • FTIR : Peaks at ~1680 cm⁻¹ (carbamate C=O) and ~1720 cm⁻¹ (ketone C=O).
    Cross-reference with spectral data from structurally analogous compounds in and .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts or resolving agents are effective?

  • Methodological Answer : Employ asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes). demonstrates that tert-butyl carbamates with fluorinated aryl groups can be resolved via enzymatic kinetic resolution using lipases (e.g., Candida antarctica Lipase B) in organic solvents. Optimize enantiomeric excess (ee) by screening solvents (toluene vs. MTBE) and temperatures (25–40°C). Monitor ee using chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .

Q. What computational methods (e.g., DFT) can predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to model:
  • Electrophilic Sites : Electron-deficient ketone carbonyl (LUMO ~–1.5 eV) and carbamate carbonyl (LUMO ~–1.2 eV).
  • Nucleophilic Sites : Amide nitrogen (HOMO ~–6.8 eV).
    Validate predictions with experimental data (e.g., regioselectivity in alkylation reactions). suggests using molecular docking to study interactions with biological targets like serine proteases .

Q. How do structural modifications (e.g., replacing the 4-fluorophenyl group) impact biological activity, and what SAR studies are feasible?

  • Methodological Answer : Synthesize analogs with substituents like chloro, methyl, or methoxy groups at the para position. Assess bioactivity in enzyme inhibition assays (e.g., acetylcholinesterase) or cellular models (e.g., cancer cell lines). shows that fluorophenyl derivatives exhibit enhanced metabolic stability compared to non-fluorinated analogs. Use QSAR models to correlate logP, polar surface area, and IC₅₀ values. Prioritize modifications that balance lipophilicity (cLogP ~2.5) and solubility (>50 µM in PBS) .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate compound purity (>95%) via orthogonal methods (HPLC, NMR). Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and controls. emphasizes batch-to-batch variability in tert-butyl carbamate synthesis as a key factor; ensure consistent synthetic protocols and storage conditions. Use meta-analysis to identify trends across datasets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl [1-(4-fluorophenyl)-4-oxobutan-2-yl]carbamate
Reactant of Route 2
Tert-butyl [1-(4-fluorophenyl)-4-oxobutan-2-yl]carbamate

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